molecular formula C9H11ClO B186332 (1S)-1-(3-chlorophenyl)propan-1-ol CAS No. 172748-80-0

(1S)-1-(3-chlorophenyl)propan-1-ol

Cat. No. B186332
M. Wt: 170.63 g/mol
InChI Key: APYGJPRINQKIQF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S)-1-(3-chlorophenyl)propan-1-ol” is a chemical compound with the CAS Number: 172748-80-0. It has a molecular weight of 170.64 and its IUPAC name is (1S)-1-(3-chlorophenyl)-1-propanol . The compound is typically stored at a temperature of 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for “(1S)-1-(3-chlorophenyl)propan-1-ol” is 1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(1S)-1-(3-chlorophenyl)propan-1-ol” is a liquid at room temperature . The boiling point of the compound is not specified .

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

(1S)-1-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYGJPRINQKIQF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(3-chlorophenyl)propan-1-ol

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